molecular formula C28H37N3O B10792783 8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one

8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B10792783
M. Wt: 431.6 g/mol
InChI Key: JNSDWRYEOZHWLE-UHFFFAOYSA-N
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Description

8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Nickel, Lewis acids (e.g., aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C28H37N3O

Molecular Weight

431.6 g/mol

IUPAC Name

8-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C28H37N3O/c1-4-18-30-21-31(22-10-6-5-7-11-22)28(26(30)32)16-19-29(20-17-28)25-14-15-27(2,3)24-13-9-8-12-23(24)25/h5-13,25H,4,14-21H2,1-3H3

InChI Key

JNSDWRYEOZHWLE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CN(C2(C1=O)CCN(CC2)C3CCC(C4=CC=CC=C34)(C)C)C5=CC=CC=C5

Origin of Product

United States

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